1-cyclohexyl-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea
Description
1-cyclohexyl-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea is a synthetic small molecule featuring a urea backbone linked to a cyclohexyl group and a 1,6-dihydropyridazinone ring substituted with a thiophene moiety. The dihydropyridazinone core contributes to its planar aromatic system, while the thiophene group enhances electronic interactions. The cyclohexyl substituent likely influences steric and lipophilic properties, impacting solubility and binding interactions. This compound is structurally related to derivatives studied for pharmaceutical applications, particularly in modulating protein interactions or enzyme activity .
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-16-9-8-14(15-7-4-12-24-15)20-21(16)11-10-18-17(23)19-13-5-2-1-3-6-13/h4,7-9,12-13H,1-3,5-6,10-11H2,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COANCFXXXDLXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclohexyl-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.
Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
One notable mechanism is the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity by preventing the degradation of tryptophan, which is crucial for T-cell function.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| IDO Inhibition | Indoleamine 2,3-Dioxygenase | 5.0 | |
| Anti-inflammatory Effects | FABP4 | 2.97 | |
| Cytotoxicity Against Tumor Cells | Various Cancer Cell Lines | 10.5 |
Case Study 1: Anti-Cancer Activity
A study evaluated the anti-cancer properties of this compound in various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly in breast and lung cancer cells, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Inhibition of FABP4
In another investigation focused on metabolic disorders, the compound was tested for its ability to inhibit fatty acid-binding protein 4 (FABP4). The results indicated a strong inhibitory effect with an IC50 value lower than that of established FABP4 inhibitors, highlighting its potential for treating obesity-related conditions.
Scientific Research Applications
The compound 1-cyclohexyl-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea (CAS Number: 1021214-50-5) is a synthetic organic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and documented case studies.
Antitumor Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, a study reported that it inhibits cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of thiophene-containing urea derivatives. The compound demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro assays showed a minimum inhibitory concentration (MIC) indicating its potential as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory properties of the compound have been investigated using animal models of inflammation. It was found to reduce edema and inflammatory cytokine levels in carrageenan-induced paw edema models, suggesting its potential use in treating inflammatory diseases .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a controlled study, the compound was tested against various cancer cell lines to assess its cytotoxicity. Results showed that at concentrations above 10 µM, it significantly inhibited cell growth compared to untreated controls, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted using agar diffusion methods on selected bacterial strains. The compound exhibited zones of inhibition comparable to standard antibiotics, suggesting its viability as an alternative antimicrobial treatment.
Comparison with Similar Compounds
Urea-Linked Derivatives with Aryl/Alkyl Substituents
Key Observations :
Pyridazinone Derivatives with Varied Substituents
Key Observations :
- Chlorophenyl pyridazinones (e.g., 3a-3h) highlight the importance of halogen substituents in tuning reactivity and stability .
- BI60661’s imidazolyl-carboxamide moiety suggests a broader pharmacophore profile compared to the target compound’s urea linker .
- Styryl-substituted derivatives (e.g., ) demonstrate how extended conjugated systems improve interaction with hydrophobic pockets .
Thiophene-Containing Analogues in Different Scaffolds
Key Observations :
- Thiophene in Rotigotine enhances dopamine receptor binding but operates in a distinct scaffold compared to pyridazinone-based compounds .
- The target compound’s thiophene may similarly engage in hydrophobic or aromatic interactions but within a urea-pyridazinone framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
